4-[chloro(difluoro)methoxy]-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
The compound “(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic molecule that features a variety of functional groups, including a thiazole ring, a morpholine sulfonyl group, and a chlorodifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea. The phenyl groups can be introduced through Friedel-Crafts acylation reactions, and the morpholine sulfonyl group can be added via sulfonylation reactions. The chlorodifluoromethoxy group can be introduced through a nucleophilic substitution reaction using chlorodifluoromethane and a suitable base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and minimize cost. This might involve the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form a thiazole oxide.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorodifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used, but could include oxidized thiazole derivatives, reduced amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the thiazole ring and the morpholine sulfonyl group suggests that it could have biological activity, possibly as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its complex structure suggests that it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it could bind to the receptor and either activate or inhibit its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is similar to other thiazole-containing compounds, such as thiazole-based enzyme inhibitors and receptor ligands.
Morpholine sulfonyl derivatives: are also similar, as they share the morpholine sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which gives it a distinct chemical profile and potential for diverse applications. The presence of the chlorodifluoromethoxy group, in particular, sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H26ClF2N3O4S2 |
---|---|
Molecular Weight |
606.1 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-(4-morpholin-4-ylsulfonylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H26ClF2N3O4S2/c29-28(30,31)38-24-10-8-23(9-11-24)32-27-34(15-14-21-4-2-1-3-5-21)26(20-39-27)22-6-12-25(13-7-22)40(35,36)33-16-18-37-19-17-33/h1-13,20H,14-19H2 |
InChI Key |
JPQQHXFIHXACEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)OC(F)(F)Cl)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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